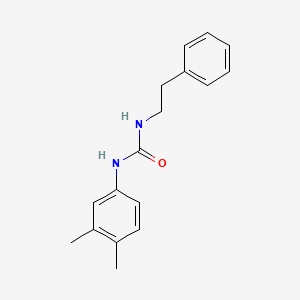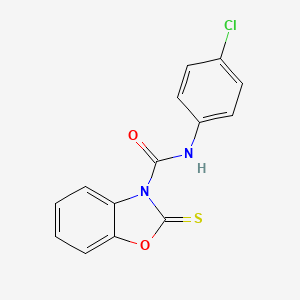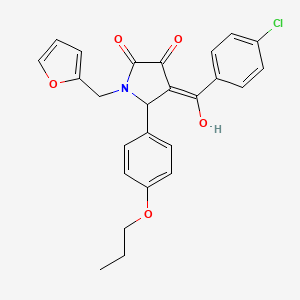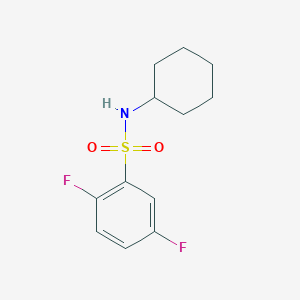
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea, also known as DPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DPU belongs to the class of urea derivatives and has been studied for its ability to modulate various cellular pathways.
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea may modulate various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its ability to modulate various cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea. One direction is to further investigate the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in vivo. Additionally, further studies are needed to explore the potential therapeutic effects of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in various diseases and to optimize its efficacy and safety.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea involves the reaction between 3,4-dimethylphenyl isocyanate and 2-phenylethylamine. The reaction is carried out in the presence of a solvent such as toluene or chloroform and a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-16(12-14(13)2)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRGRNDAPBCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)


![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)



![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)


![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)